molecular formula C22H16O5S B12215653 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate

Cat. No.: B12215653
M. Wt: 392.4 g/mol
InChI Key: IQJCDQFMRYIYMS-BKUYFWCQSA-N
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Description

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound is characterized by its unique structure, which includes a benzofuran core, a phenylmethylene group, and a 4-methylbenzenesulfonate ester.

Preparation Methods

The synthesis of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzofuran aldehyde is reacted with a suitable methylene compound in the presence of a base . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells . Additionally, the phenylmethylene group may enhance the compound’s binding affinity to its targets, further contributing to its biological activity.

Comparison with Similar Compounds

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H16O5S/c1-15-7-10-18(11-8-15)28(24,25)27-17-9-12-19-20(14-17)26-21(22(19)23)13-16-5-3-2-4-6-16/h2-14H,1H3/b21-13-

InChI Key

IQJCDQFMRYIYMS-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3

Origin of Product

United States

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